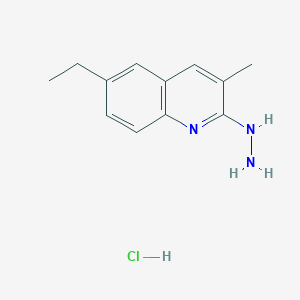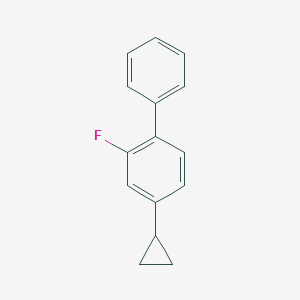
4-Cyclopropyl-2-fluorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-fluorobiphenyl is an organic compound with the molecular formula C15H13F It is a biphenyl derivative where one of the phenyl rings is substituted with a cyclopropyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-fluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 4-bromobiphenyl, cyclopropylboronic acid, and a palladium catalyst.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Temperature: Typically around 80-100°C.
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
4-Cyclopropyl-2-fluorobiphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
4-Cyclopropylbiphenyl: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-Fluorobiphenyl: Lacks the cyclopropyl group, which may influence its steric and electronic properties.
4-Cyclopropyl-4’-fluorobiphenyl: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
4-Cyclopropyl-2-fluorobiphenyl is unique due to the presence of both cyclopropyl and fluorine substituents on the biphenyl scaffold. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H13F |
|---|---|
分子量 |
212.26 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C15H13F/c16-15-10-13(11-6-7-11)8-9-14(15)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
REUWEKKHGVYJAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


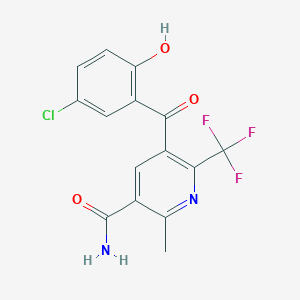

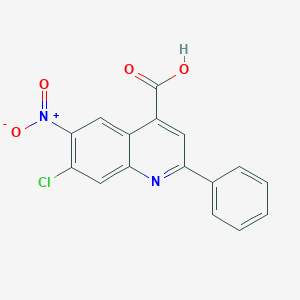
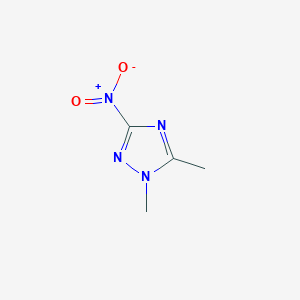

![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

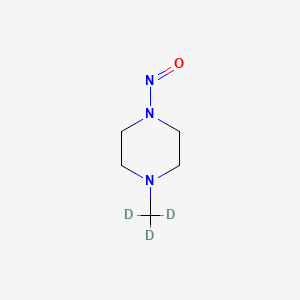
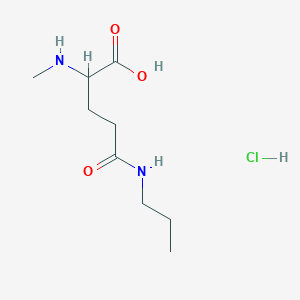
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)

